molecular formula C7H14Cl2N2S B1424870 [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride CAS No. 1255718-04-7

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B1424870
CAS No.: 1255718-04-7
M. Wt: 229.17 g/mol
InChI Key: SBIWNHGRRGXRIO-UHFFFAOYSA-N
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Description

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (CAS: 1210510-50-1) is a high-purity chemical building block offered as a solid. This compound features a 2,5-dimethylthiazole core, a privileged scaffold in medicinal chemistry known for its significant role in the development of bioactive molecules . The thiazole ring, containing both sulfur and nitrogen atoms, is a versatile moiety that contributes to the aromaticity and diverse reactivity of the molecule, making it a valuable synthon for further chemical exploration . This dihydrochloride salt is primarily designed for use in research and development, serving as a key intermediate in the synthesis of novel compounds. Thiazole derivatives are extensively investigated for their broad-spectrum biological activities, with recent research highlighting their potent effects against multidrug-resistant pathogens . Specifically, novel thiazole derivatives have demonstrated excellent activity against challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus . The structural motif of the 2,5-dimethylphenylthioureido group, related to this compound's core structure, is recognized as a promising scaffold for developing new antimicrobial candidates targeting Gram-positive bacteria and drug-resistant fungi . Researchers can leverage this compound to develop new chemical entities for applications in antibacterial and antifungal research, as well as in other therapeutic areas where thiazole derivatives have shown promise, such as anticancer and anti-inflammatory studies . Please note: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the buyer to ensure proper handling and to determine the suitability of this compound for their intended application.

Properties

IUPAC Name

1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-4(8)7-5(2)10-6(3)9-7;;/h4H,8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIWNHGRRGXRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization or recrystallization are often used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties often show substantial antimicrobial properties. For instance:

  • Activity Against Resistant Strains : A study demonstrated that derivatives of thiazole, including [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride, exhibited activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole ring have been shown to enhance antibacterial efficacy. The compound was tested against resistant strains with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity Studies : In vitro studies have indicated that compounds with similar structures exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
  • Comparative Efficacy : In a comparative study assessing cytotoxic effects on cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 10 µM.

Case Study on Antibacterial Efficacy

A recent investigation evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In another study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM. This suggests its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The compound’s structural and functional attributes are compared below with two analogous thiazole-containing molecules.

Structural and Functional Differences

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine Dihydrochloride
  • Functional Groups : Thiazole ring, ethylamine, dihydrochloride salt.
  • Key Properties : High solubility in polar solvents due to ionic character; stability under physiological conditions.
  • Applications : Likely used in drug development for its amine functionality, which can participate in coupling reactions or act as a pharmacophore .
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethane-1-sulfonyl Chloride (CAS 1248267-39-1)
  • Functional Groups : Thiazole ring, sulfonyl chloride.
  • Molecular Formula: C₇H₁₀ClNO₂S₂; Molecular Weight: 239.7 g/mol .
  • Key Properties : Reactive sulfonyl chloride group enables nucleophilic substitution (e.g., sulfonamide formation). Lower solubility in water compared to the dihydrochloride salt.
  • Applications : Intermediate in synthesizing sulfonamide derivatives for pharmaceuticals or agrochemicals .
1-4-[(2-Cyanoethyl)thiomethyl]thiazol-2-ylguanidine
  • Functional Groups: Thiazole ring, guanidine, cyanoethyl, thiomethyl.
  • Key Properties: Guanidine moiety imparts strong basicity; cyanoethyl group adds polarity.
  • Applications: Potential use in catalysis or biochemical studies (e.g., protein denaturation agents) due to guanidine’s ability to disrupt hydrogen bonds .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound 1279219-48-5 C₇H₁₄Cl₂N₂S ~229.0 Thiazole, ethylamine, dihydrochloride Pharmaceutical intermediates
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethane-1-sulfonyl chloride 1248267-39-1 C₇H₁₀ClNO₂S₂ 239.7 Thiazole, sulfonyl chloride Sulfonylation reactions
1-4-[(2-Cyanoethyl)thiomethyl]thiazol-2-ylguanidine N/A Not reported Not reported Thiazole, guanidine, cyanoethyl Biochemical research

Critical Analysis of Functional Group Impact

  • Dihydrochloride Salt : Enhances solubility and bioavailability, critical for drug delivery systems. The ionic nature facilitates interaction with biological targets .
  • Sulfonyl Chloride : High reactivity allows for versatile derivatization but requires careful handling due to instability in moisture .
  • Guanidine-Cyanoethyl Combo: Combines strong basicity (guanidine) with moderate hydrophilicity (cyanoethyl), enabling applications in catalysis or molecular recognition .

Biological Activity

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is a chemical compound characterized by its thiazole ring structure, which has garnered interest in various biological applications. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C7H14Cl2N2S
  • Molecular Weight : 192.71 g/mol
  • CAS Number : 1255718-04-7

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylthiazole with ethylamine. The process is conducted under controlled conditions to enhance yield and purity. The compound is often produced in a dihydrochloride form to improve solubility in aqueous solutions.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety can interact with bacterial enzymes, inhibiting their function and leading to cell death. For instance, studies have shown that similar thiazole derivatives possess activity against various bacterial strains, suggesting a potential for this compound as an antibiotic candidate .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. Research identifies that compounds with structural similarities to this compound can inhibit tumor cell proliferation. For example, studies demonstrate that thiazole-containing compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Cell Cycle Disruption : Similar thiazole derivatives have shown the ability to arrest the cell cycle at the G2/M phase in cancer cells.
  • Apoptosis Induction : Thiazole compounds can trigger programmed cell death pathways in malignant cells .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of thiazole derivatives were evaluated for their cytotoxic effects against different cancer cell lines (e.g., MCF-7 and HT29). Compounds showed IC50 values less than 10 µM, indicating potent activity. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMICs ranging from 8 to 32 µg/mL
AntitumorIC50 < 10 µM in MCF-7 and HT29
MechanismEnzyme inhibition and apoptosis

Q & A

Q. What advanced chromatographic methods resolve co-eluting impurities in HPLC analysis?

  • Methodology : Employ orthogonal methods: reverse-phase HPLC (C18, 0.1% TFA in acetonitrile/water) and HILIC (silica column, ammonium formate buffer). For trace impurities, use LC-MS/MS with MRM mode to identify fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.